molecular formula C19H23NO3 B495498 N-mesityl-4-(2-methoxyethoxy)benzamide

N-mesityl-4-(2-methoxyethoxy)benzamide

Cat. No.: B495498
M. Wt: 313.4g/mol
InChI Key: YUUISGBHNIXFJH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic nomenclature of this compound follows established IUPAC conventions for substituted benzamide derivatives. The compound's molecular formula is C₁₉H₂₃NO₃ with a molecular weight of 313.39082 g/mol. The systematic name reflects the presence of the mesityl group (2,4,6-trimethylphenyl) attached to the amide nitrogen and the 2-methoxyethoxy substituent at the para position of the benzamide ring. The mesityl designation specifically refers to the 2,4,6-trimethylphenyl group, which provides significant steric hindrance around the nitrogen center due to the ortho-methyl groups.

The structural framework consists of a central benzamide core with two distinct substitution patterns. The para position of the benzene ring carries a 2-methoxyethoxy chain (-OCH₂CH₂OCH₃), while the amide nitrogen is substituted with the mesityl group. This combination creates a molecule with both hydrophilic and lipophilic characteristics, potentially influencing its biological activity and pharmacokinetic properties. The methoxyethoxy chain introduces flexibility into the molecular structure while maintaining polar character through the ether oxygens.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4g/mol

IUPAC Name

4-(2-methoxyethoxy)-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C19H23NO3/c1-13-11-14(2)18(15(3)12-13)20-19(21)16-5-7-17(8-6-16)23-10-9-22-4/h5-8,11-12H,9-10H2,1-4H3,(H,20,21)

InChI Key

YUUISGBHNIXFJH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OCCOC)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OCCOC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Trends:
  • Substituent Position :
    • Tubulin Binding: Para-substituted methoxyethoxy groups (e.g., in 16b) enhance tubulin affinity by mimicking colchicine-binding site interactions .
    • PCAF HAT Inhibition: Long acyl chains (e.g., C14 in compound 17) improve inhibitory potency compared to shorter chains .
  • Electron-Withdrawing Groups :
    • Chloro substituents (e.g., in AS-4370) enhance gastrokinetic activity by improving receptor binding .
  • Polar Groups :
    • Methoxyethoxy chains (e.g., in N-(3-chlorophenyl)-4-(2-methoxyethoxy)benzamide) balance lipophilicity (LogP ~3.54) and solubility, critical for bioavailability .

Physicochemical Properties

Comparative data for analogs with methoxyethoxy/ethoxy chains:

Property N-(3-Chlorophenyl)-4-(2-methoxyethoxy)benzamide N-(4-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide AS-4370
Molecular Weight 305.76 314.4 534.0 (citrate)
LogP 3.54 Not reported ~2.8 (estimated)
Boiling Point (°C) 382.1 Not reported Not reported
Bioactivity Relevance Structural intermediate Potential amine for prodrug derivatization Clinical candidate

Mechanism-Specific Comparisons

Tubulin Inhibitors vs. PCAF HAT Inhibitors
  • Tubulin Inhibitors (e.g., compound 16b):
    • Depend on 3,4,5-trimethoxyphenyl groups for hydrophobic interactions with tubulin’s β-subunit .
    • Methoxyethoxy chains may enhance solubility without disrupting binding.
  • PCAF HAT Inhibitors (e.g., compound 17): Require 2-acylamino substituents for enzyme active-site penetration; chain length (C14) optimizes hydrophobic interactions .
Antioxidant vs. Gastrokinetic Agents
  • Antioxidants (e.g., A8):
    • Electron-donating groups (e.g., -OH, -OCH3) scavenge free radicals effectively .
  • Gastrokinetic Agents (e.g., AS-4370):
    • Fluorinated benzyl groups enhance serotonin 5-HT4 receptor agonism while avoiding off-target D2 receptor effects .

Preparation Methods

Reaction Mechanism

The most widely reported method involves reacting 4-(2-methoxyethoxy)benzoyl chloride with mesitylamine. This route leverages the high reactivity of acid chlorides with amines to form amides.

Reaction Scheme:

4-(2-Methoxyethoxy)benzoic acidSOCl24-(2-Methoxyethoxy)benzoyl chlorideMesitylamineN-Mesityl-4-(2-methoxyethoxy)benzamide\text{4-(2-Methoxyethoxy)benzoic acid} \xrightarrow{\text{SOCl}_2} \text{4-(2-Methoxyethoxy)benzoyl chloride} \xrightarrow{\text{Mesitylamine}} \text{this compound}

Synthesis of 4-(2-Methoxyethoxy)benzoyl Chloride

4-(2-Methoxyethoxy)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl2_2) in dichloromethane at 35°C for 1 hour. Key parameters:

  • Solvent: Dichloromethane (optimal for solubility and byproduct removal).

  • Catalyst: N,N-Dimethylformamide (DMF, 2 drops) accelerates chlorination.

  • Yield: Near-quantitative (98–99%).

Amide Bond Formation

The acid chloride is reacted with mesitylamine under controlled conditions:

  • Solvent: Dichloromethane or chloroform.

  • Base: Pyridine or triethylamine (neutralizes HCl byproduct).

  • Temperature: 20–40°C (prevents side reactions).

  • Time: 3–4 hours.

Example Protocol

  • Dissolve mesitylamine (0.03 mol) and 4-(2-methoxyethoxy)benzoyl chloride (0.03 mol) separately in dichloromethane.

  • Combine solutions, add pyridine (0.03 mol), and stir at 30°C for 4 hours.

  • Wash with 10% HCl to remove unreacted amine, then recrystallize with ethanol.

Yield: 75–85% (crude), 90–95% purity after recrystallization.

Direct Amidation Using Borate Esters

Reaction Overview

Recent advancements enable direct coupling of carboxylic acids and amines using borate esters, bypassing acid chloride synthesis.

Reaction Conditions

  • Catalyst: Tris(2,2,2-trifluoroethyl) borate [B(OCH2_2CF3_3)3_3].

  • Solvent: Acetonitrile.

  • Temperature: 80°C.

  • Time: 12–24 hours.

Advantages

  • Avoids hazardous acid chloride handling.

  • Compatible with heat-sensitive substrates.

Limitations

  • Lower yields (60–70%) compared to acid chloride route.

  • Requires excess borate ester (2 equivalents).

Coupling Agent-Mediated Synthesis

HATU/EDCl-Based Methods

Carbodiimide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide bond formation between 4-(2-methoxyethoxy)benzoic acid and mesitylamine.

Typical Protocol

  • Activate carboxylic acid with EDCl/HOBt (1:1) in DMF.

  • Add mesitylamine and stir at room temperature for 12 hours.

  • Purify via column chromatography (ethyl acetate/hexane).

Yield: 70–80%.

Optimization of Reaction Conditions

Solvent Selection

SolventReaction RateYield (%)Purity (%)
DichloromethaneFast8595
AcetonitrileModerate7090
DMFSlow6585

Polar aprotic solvents (e.g., DMF) slow the reaction due to increased viscosity, while dichloromethane balances solubility and reactivity.

Temperature Effects

Temperature (°C)Reaction Time (h)Yield (%)
20675
30485
40380

Elevated temperatures reduce reaction time but risk byproduct formation (e.g., over-chlorination).

Purification and Characterization

Recrystallization

  • Solvent: Ethanol or ethyl acetate.

  • Purity: >95% after two recrystallizations.

Chromatography

  • Stationary Phase: Silica gel.

  • Eluent: Ethyl acetate/hexane (3:7 v/v).

Spectroscopic Analysis

  • 1^1H NMR: δ 7.8–7.6 (aromatic protons), δ 4.1–3.8 (methoxy and ethoxy groups), δ 2.3 (mesityl methyl groups).

  • IR: 1650 cm1^{-1} (amide C=O stretch).

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